

# physical characteristics of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one

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Compound of Interest

1-Chloro-4-(trimethylsilyl)but-3-yn2-one

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# Technical Guide: 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical characteristics of **1-Chloro-4-(trimethylsilyl)but-3-yn-2-one**. The document summarizes its strategic importance in synthetic chemistry, outlines experimental protocols for its synthesis and characterization, and presents its known physical properties. Due to the limited availability of experimental data for this specific compound, calculated values are provided alongside experimental data for the closely related analogue, 4-(trimethylsilyl)but-3-yn-2-one, for comparative purposes.

## **Strategic Significance in Synthetic Chemistry**

**1-Chloro-4-(trimethylsilyl)but-3-yn-2-one** is a highly functionalized and synthetically versatile molecule, valued as a multifunctional building block in organic synthesis.[1] Its strategic importance is derived from the unique arrangement of three key functional groups within a compact four-carbon framework:

 α-Chloro Ketone: This moiety is a well-established reactive handle for introducing nucleophiles or for participating in a variety of cyclization and rearrangement reactions.[1]



- Silyl-Protected Alkyne: The trimethylsilyl (TMS) group serves as a robust and removable protecting group for the terminal alkyne. This allows for selective reactions at other parts of the molecule, with the option to deprotect the alkyne at a later synthetic stage for further transformations, such as Sonogashira couplings or click chemistry.[1]
- Carbonyl Group: The ketone functionality provides an additional site for nucleophilic attack and other carbonyl-related chemistries.

The combination of these functional groups in a single molecule enables chemists to perform sequential modifications at different reactive sites and facilitates cascade reactions for the rapid assembly of complex heterocyclic and carbocyclic systems.[1] This makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

## **Physical and Chemical Properties**

Specific experimental data for **1-Chloro-4-(trimethylsilyl)but-3-yn-2-one** is not widely available. The following table summarizes the calculated properties for the target compound.

Table 1: Calculated Properties of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one

Property	Value	
Molecular Formula	C7H11ClOSi	
Molecular Weight	174.70 g/mol	
IUPAC Name	1-Chloro-4-(trimethylsilyl)but-3-yn-2-one	
Canonical SMILES	CINVALID-LINK(C)C#CC(=O)CCI	

For reference and comparison, the experimental physical properties of the non-chlorinated analogue, 4-(trimethylsilyl)but-3-yn-2-one, are provided below.

Table 2: Experimental Properties of 4-(trimethylsilyl)but-3-yn-2-one (CAS: 5930-98-3)

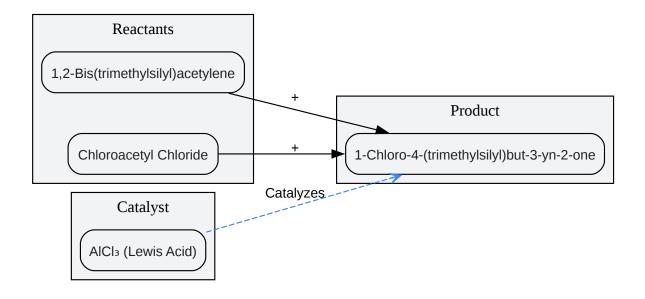


Property	Value	Citation(s)
Molecular Formula	C7H12OSi	
Molecular Weight	140.26 g/mol	[2]
Physical Form	Liquid	
Boiling Point	156 °C (lit.)	
Density	0.854 g/mL at 25 °C (lit.)	
Refractive Index (n20/D)	1.442 (lit.)	
Flash Point	28 °C (82.4 °F) - closed cup	

# Experimental Protocols Synthesis via Friedel-Crafts-Type Acylation

A primary method for the synthesis of **1-Chloro-4-(trimethylsilyl)but-3-yn-2-one** is the Friedel-Crafts-type acylation of 1,2-Bis(trimethylsilyl)acetylene with Chloroacetyl Chloride, catalyzed by a Lewis acid such as Aluminum Trichloride (AlCl<sub>3</sub>).[1]

#### Reaction Scheme:





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Caption: Synthesis of **1-Chloro-4-(trimethylsilyl)but-3-yn-2-one**.

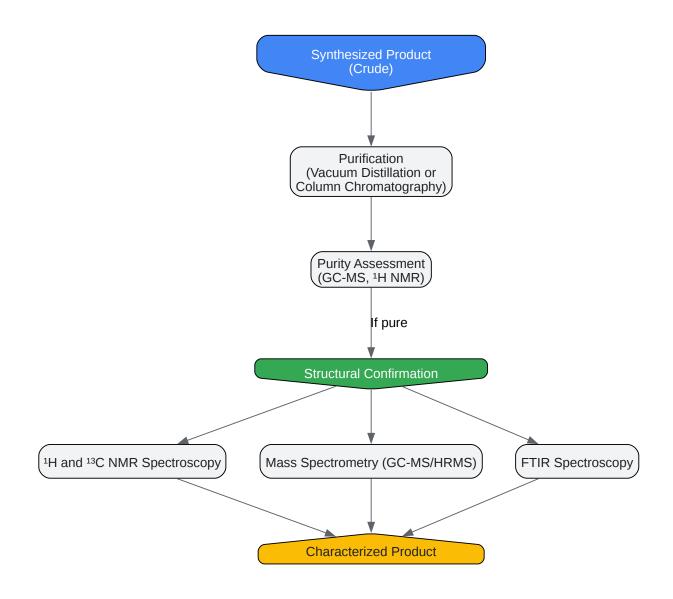
### Methodology:

- Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a
  magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is maintained under an
  inert nitrogen atmosphere throughout the reaction.
- Reaction Mixture: The flask is charged with a solution of 1,2-Bis(trimethylsilyl)acetylene in a suitable anhydrous solvent (e.g., dichloromethane). The solution is cooled to 0 °C in an ice bath.
- Catalyst Addition: Anhydrous Aluminum Trichloride (AlCl<sub>3</sub>) is added portion-wise to the stirred solution, ensuring the temperature remains low.
- Reagent Addition: Chloroacetyl Chloride is added dropwise from the addition funnel to the reaction mixture over a period of 30-60 minutes.
- Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Workup: Upon completion, the reaction is quenched by carefully pouring the mixture into icecold dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is
  extracted with the solvent. The combined organic layers are washed with saturated sodium
  bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
- Purification: The solvent is removed under reduced pressure using a rotary evaporator. The
  crude product is then purified by vacuum distillation or column chromatography on silica gel
  to yield pure 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one.

## **Workflow for Physicochemical Characterization**

The following workflow outlines standard procedures for the characterization of the synthesized product.





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Caption: Workflow for purification and characterization.



## Methodology Details:

- Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight. A non-polar capillary column (e.g., DB-5ms) would be suitable. The mass spectrum should show the characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - ¹H NMR: Expected signals would include a singlet for the nine protons of the trimethylsilyl group (approx. 0.2 ppm) and a singlet for the two protons of the chloromethyl group.
  - <sup>13</sup>C NMR: Signals corresponding to the trimethylsilyl carbons, the two sp-hybridized carbons of the alkyne, the carbonyl carbon, and the chloromethyl carbon should be observed.
- Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands would be expected for the C≡C stretch (approx. 2150-2200 cm<sup>-1</sup>), the C=O stretch of the ketone (approx. 1700-1720 cm<sup>-1</sup>), and C-H stretches of the TMS group.

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## References

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- 2. gfschemicals.com [gfschemicals.com]
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